4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL

Description

While direct data on this compound are absent in the provided evidence, its functional groups suggest applications in organic synthesis, fragrance industries, or as intermediates in chemical processes. Thiols like this are often associated with strong odors and environmental interactions, as seen in microbial degradation studies .

Properties

Molecular Formula |

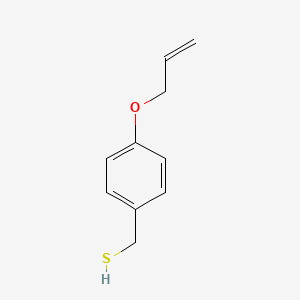

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

(4-prop-2-enoxyphenyl)methanethiol |

InChI |

InChI=1S/C10H12OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2 |

InChI Key |

ZZUPZSRZTWIEGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL typically involves the reaction of 4-allyloxyphenol with a suitable thiolating agent. One common method is the reaction of 4-allyloxyphenol with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities (benzene core with para-substituted thiol and/or oxygen-containing groups) and are referenced in supplier databases or environmental studies ():

Functional Group Impact on Properties:

- Propenyloxy Group : Enhances volatility compared to methoxy or tert-butyl groups. May increase reactivity in polymerization or oxidation due to the double bond.

- Methanethiol (-CH₂SH): Contributes to strong odor (common in thiols) and susceptibility to microbial degradation, as seen in methanethiol oxidase activity in methanotrophs .

- Methoxy (-OCH₃) : Reduces volatility compared to propenyloxy but improves solubility in polar solvents.

- tert-Butyl : Increases steric hindrance and hydrophobicity, reducing environmental mobility .

Environmental and Health Considerations

- Odor and Toxicity : Thiols like methanethiol and its derivatives are prominent in odor pollution, contributing to health hazard indices (HI) in waste emissions . The propenyloxy group may exacerbate volatility, increasing airborne dispersal risks.

- Microbial Interactions: Methanethiol inhibits methanotrophs (methane-oxidizing bacteria) at concentrations as low as 15 µM, necessitating detoxification via mtoX gene-encoded oxidase . Similar inhibition patterns are observed in Thioalkalivibrio spp., where methanethiol disrupts sulfide oxidation in bioreactors .

- Degradation Pathways : Thiols are metabolized via oxidation to disulfides or sulfonic acids. The propenyloxy group may undergo hydroxylation or cleavage, analogous to microbial degradation of allyl ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.